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In the landscape of novel therapeutics for autoimmune and inflammatory diseases, inhibitors of

Salt-Inducible Kinases (SIKs) have emerged as a promising class of compounds. This guide

provides a detailed comparison of two such inhibitors, GLPG3312 and GLPG3970, focusing on

their selectivity and potency. This objective analysis, supported by experimental data, is

intended for researchers, scientists, and professionals in the field of drug development.

Potency and Selectivity Profile
GLPG3312 is characterized as a potent pan-SIK inhibitor, demonstrating strong, low

nanomolar inhibition across all three SIK isoforms. In contrast, GLPG3970 is a first-in-class

dual inhibitor of SIK2 and SIK3, exhibiting significant selectivity against SIK1.[1][2]

The inhibitory activity of both compounds, as measured by their half-maximal inhibitory

concentration (IC50), is summarized in the table below.

Target GLPG3312 IC50 (nM) GLPG3970 IC50 (nM)

SIK1 2.0[3][4] 282.8[1][2]

SIK2 0.7[3][4] 7.8[1][2]

SIK3 0.6[3][4] 3.8[1][2]

Kinome-wide selectivity profiling is crucial for assessing potential off-target effects. GLPG3312
was evaluated against a panel of 380 kinases, while GLPG3970 was tested against 372
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kinases.[5][6] For GLPG3970, RIPK2 was identified as the primary off-target, with an IC50 of

78.4 nM.[4][5] Other kinases inhibited to a lesser extent were ABL1 (IC50: 1,095 nM) and

MKNK2 (IC50: 1,074 nM).[5]

Experimental Methodologies
The determination of the inhibitory potency and selectivity of GLPG3312 and GLPG3970

involved biochemical kinase assays. The following protocols provide insight into the

experimental setup.

Biochemical Kinase Assays for IC50 Determination
The in vitro kinase activity and compound inhibitory potency were assessed using well-

established methods. For the initial high-throughput screening that led to the discovery of

GLPG3312, the ADP-Glo™ kinase assay was employed.[6] For more detailed characterization

of both GLPG3312 and GLPG3970, a ³³P-radiometric kinase assay and the ADP-Glo™ assay

were utilized, with testing performed at Eurofins.[5][6][7]

ADP-Glo™ Kinase Assay Protocol (for GLPG3970):[4][5]

Enzyme Source: Recombinant human SIK1, SIK2, and SIK3.

Substrate: AMARA peptide (45 µM).

ATP Concentration: 5 µM.

Assay Buffer: 25 mM Tris pH 7.5, 0.5 mM EGTA, 0.01% Triton X-100, 5 mM MgCl₂, and 2.5

mM DTT.

Procedure:

SIK enzymes (1.11 to 2.23 nM of SIK1, 0.11 to 0.48 nM of SIK2, or 0.45 nM of SIK3) were

incubated with the AMARA peptide and ATP in the assay buffer.

The reaction was carried out in the presence of varying concentrations of the test

compound (10-point dose-response) or vehicle control.

The incubation was performed at room temperature for 120 minutes.
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Following incubation, the amount of ADP produced was quantified using the ADP-Glo™

Kinase Assay kit (Promega), which measures luminescence.

IC50 values were calculated from the dose-response curves.

General ³³P-Radiometric Kinase Assay Protocol (for GLPG3312):[6][7]

Principle: This assay measures the incorporation of ³³P from [γ-³³P]ATP into a suitable

substrate by the kinase.

Procedure:

The kinase of interest was incubated with the substrate, ATP, and [γ-³³P]ATP in the

reaction medium.

The reaction was conducted in the presence or absence of the test compound.

The incubation was carried out at 33 °C for 45–60 minutes.

The reaction was stopped, and the phosphorylated substrate was separated from the

residual [γ-³³P]ATP.

The amount of incorporated ³³P was quantified using a scintillation counter.

IC50 values were determined by measuring the reduction in substrate phosphorylation at

different compound concentrations.

Assay Preparation

Biochemical Assay Data Analysis

Prepare Reagents
(Enzyme, Substrate, ATP, Buffer)

Incubate
(Enzyme + Substrate + ATP + Compound)

Prepare Compound Dilutions

Detect Kinase Activity Quantify Signal Calculate IC50
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Biochemical Kinase Assay Workflow

Signaling Pathways of SIK Inhibition
Salt-Inducible Kinases are key regulators of inflammatory responses, acting as a molecular

switch between pro- and anti-inflammatory states.[8] They are part of the AMP-activated protein

kinase (AMPK) family and exert their effects by phosphorylating and thereby regulating the

activity of transcription factors and co-activators.[4][9]

Inhibition of SIKs leads to a dual anti-inflammatory effect. On one hand, it suppresses the

production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα). On the

other hand, it promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

[9]

The diagram below illustrates the signaling pathway modulated by SIK inhibitors. In essence,

by inhibiting SIKs, these compounds prevent the phosphorylation of CREB-regulated

transcription coactivators (CRTCs). This allows CRTCs to translocate to the nucleus, where

they co-activate the transcription factor CREB, leading to the expression of anti-inflammatory

genes like IL-10. Concurrently, SIK inhibition can interfere with pro-inflammatory signaling

cascades, such as the NF-κB pathway, which is responsible for the production of cytokines like

TNFα.
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In conclusion, GLPG3312 and GLPG3970 represent two distinct approaches to targeting the

SIK family of kinases. GLPG3312 is a potent pan-SIK inhibitor, while GLPG3970 offers a more

selective profile, targeting SIK2 and SIK3. The choice between a pan-inhibitor and a more

selective dual inhibitor will depend on the specific therapeutic application and the desired

balance between efficacy and potential off-target effects. The detailed experimental data and

pathway information provided herein serve as a valuable resource for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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